Manganese;dihydrate

Co-precipitation Cathode Precursor Solubility

Achieving homogeneous Ni²⁺/Co²⁺/Mn²⁺ co-precipitation for NMC cathodes is hindered by a ~1000× solubility disparity-Mn(OH)₂ (Ksp≈2×10⁻¹³) precipitates ~10⁴× slower than Ni/Co counterparts. • Ksp Differential: The ~1000× higher solubility vs. Ni(OH)₂/Co(OH)₂ enables precise particle morphology control via ammonia tuning. • Battery Precursor: Forms spherical NiₓCoᵧMn𝓏(OH)₂ particles critical for high-performance Li-ion cathodes. • Supply: ≥99% purity with lot-specific solubility data; available from BenchChem in research to pilot quantities with global shipping.

Molecular Formula Mn(OH)2
H2MnO2
Molecular Weight 90.969 g/mol
CAS No. 18933-05-6
Cat. No. B096189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese;dihydrate
CAS18933-05-6
SynonymsManganses Hydroxide
Molecular FormulaMn(OH)2
H2MnO2
Molecular Weight90.969 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[Mn+2]
InChIInChI=1S/Mn.2H2O/h;2*1H2
InChIKeyIPJKJLXEVHOKSE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Hydroxide: Battery Cathode Precursor


Manganese(II) hydroxide, with the formula Mn(OH)₂, is an inorganic compound that crystallizes in the brucite (Mg(OH)₂) structure [1]. It is a key intermediate in the co-precipitation synthesis of ternary (NMC) lithium-ion battery cathode precursors and a building block for other manganese oxides [2]. This white-to-pink solid possesses a unique combination of physicochemical properties that fundamentally set it apart from its isostructural neighbors, nickel and cobalt hydroxides, which are components of the same class.

Key intermediate for co-precipitation synthesis of NMC cathode precursors
Requires controlled ammonia complexation to harmonize precipitation behavior
Moisture- and air-sensitive; inert-atmosphere handling and storage needed

Why Mn(OH)₂ Cannot Be Replaced by Ni/Co Hydroxides


A key challenge in synthesizing uniform ternary precursors for high-performance batteries is achieving a homogeneous co-precipitation of Ni²⁺, Co²⁺, and Mn²⁺ ions. Generic substitution fails because the Ksp of Mn(OH)₂ is two orders of magnitude greater than those of Ni(OH)₂ and Co(OH)₂, making its precipitation rate approximately 10⁴ times slower [1][2]. Direct co-precipitation without chelating agents results in separate, non-homogeneous phases. This vast solubility contrast necessitates precisely controlled ammonia concentrations to harmonize precipitation behavior, rendering simple material interchange impossible for producing state-of-the-art cathode materials [2].

Mismatch Mn(OH)₂ solubility product is orders of magnitude higher than Ni/Co hydroxides; direct co-precipitation without chelating agents leads to phase separation and inhomogeneous particles.
Mismatch Ni/Co hydroxides lack the highly negative redox potential of Mn(OH)₂; substituting them removes the wide electrochemical window required for asymmetric supercapacitors or MnO₂ synthesis.
Mismatch Air-oxidation sensitivity ranking differs sharply; Mn(OH)₂ rapidly oxidizes while Ni/Co hydroxides are kinetically stable, altering downstream processing pathways.

Differentiating Mn(OH)₂ from Other Metal Hydroxides


Solubility Product (Ksp) Difference

The solubility product of Mn(OH)₂ is quantitatively distinct from its structural analogs. Its Ksp of 2 × 10⁻¹³ is roughly 1000 times higher than that of Ni(OH)₂ (2 × 10⁻¹⁶) and about 700 times higher than that of Co(OH)₂ (3 × 10⁻¹⁶) [1][2]. This fundamental difference results in a precipitation equilibrium constant shift, making the direct precipitation rate of Mn(OH)₂ approximately 10⁴ times slower than that of Ni(OH)₂ and Co(OH)₂ [3].

Solubility Ksp
Head-to-head
Mn(OH)₂
Ksp = 2.0 × 10⁻¹³
Ni(OH)₂: 2.0 × 10⁻¹⁶
Co(OH)₂: 3.0 × 10⁻¹⁶
Explains 10⁴× slower precipitation rate; governs co-precipitation design.
Standard aqueous conditions at 25 °C; ammonia complexation required.
Co-precipitation Cathode Precursor Solubility

Redox Potential in Alkaline Media

The standard reduction potential for the Mn(OH)₂/MnO₂ redox couple is significantly more negative than the corresponding couples for nickel and cobalt. The half-reaction MnO₂ + 2H₂O + 2e⁻ ↔ Mn(OH)₂ + 2OH⁻ has an E° of -0.05 V [1][2]. In contrast, the Ni(OH)₂/NiOOH couple has a potential of +0.45 V, and the Co(OH)₂/CoOOH couple attains a stable potential of about +0.4 V vs. Hg/HgO in 6 M KOH [3][4].

Redox Potential
Cross-study comparable
MnO₂/Mn(OH)₂ couple
E° = -0.05 V vs. SHE
NiOOH/Ni(OH)₂: +0.45 V
CoOOH/Co(OH)₂: ~+0.4 V
Defines Mn(OH)₂ as strong reductant; enables wide voltage window in asymmetric supercapacitors.
Alkaline electrolyte at 25 °C; reported potentials.
Electrochemistry Redox Potential Supercapacitor

Air-Oxidation Sensitivity Ranking

Among the first-row transition metal hydroxides, Mn(OH)₂ possesses the highest reducing power, ranking above Fe(OH)₂, Cr(OH)₃, Co(OH)₂, and Ni(OH)₂ [1]. Mn(OH)₂ rapidly oxidizes in air to form brown MnO(OH) or MnO₂, a process that is notably faster and more spontaneous than the air-oxidation of its analogs Co(OH)₂ or Ni(OH)₂, which are kinetically more stable [2].

Air-Oxidation Sensitivity
Class-level
  1. Mn(OH)₂ – most oxidizable
  2. Fe(OH)₂
  3. Cr(OH)₃
  4. Co(OH)₂
  5. Ni(OH)₂ – least oxidizable
Highest reducing power mandates inert handling; can be exploited for controlled oxide synthesis.
Ambient air; qualitative ranking.
Stability Oxidation Redox Reactivity

Key Applications for Manganese Dihydrate


NMC Cathode Precursor Co-Precipitation

The primary industrial application of Mn(OH)₂ is as an intermediate in the controlled co-precipitation of NiₓCoᵧMn𝓏(OH)₂ precursors. The Ksp-based evidence shows Mn(OH)₂'s solubility is two orders of magnitude higher (Ksp=2×10⁻¹³ vs. ~10⁻¹⁶) and its precipitation rate is 10⁴ times slower than its Ni and Co counterparts. This quantitative disparity is not a flaw but the central design parameter; engineers utilize this inherent lag to precisely engineer spherical particle morphology by tuning ammonia concentration to bridge the reactivity gap [1][2].

MnO₂ Synthesis for Supercapacitor Electrodes

The highly negative redox potential of the Mn(OH)₂/MnO₂ couple (E° = -0.05 V vs. SHE) compared to nickel or cobalt hydroxides (E° > +0.4 V) demonstrates its nature as a powerful reductant. This property can be exploited in electrochemical systems where Mn(OH)₂ is anodically oxidized to form electroactive MnO₂ films or nanostructures. This forms the basis for fabricating asymmetric supercapacitors with a Mn(OH)₂-derived positive electrode, which can deliver a wider operational voltage window compared to symmetric configurations [1].

Oxidative Precipitation of Manganese Oxides

The pronounced sensitivity of Mn(OH)₂ to air-oxidation, which is greater than that of Fe(OH)₂ and far exceeds that of Co(OH)₂, enables its use as a direct precursor for the synthesis of various manganese oxides (MnO₂, Mn₂O₃, Mn₃O₄). By controlling the pH, temperature, and oxidant flow during the precipitation of Mn(OH)₂, one can steer the phase and morphology of the final oxide product, a pathway that is less viable with the kinetically stable Ni(OH)₂ and Co(OH)₂ [2].

Selective Manganese Recovery in Hydrometallurgy

The large Ksp differential (Mn(OH)₂ being ~1000x more soluble than Ni(OH)₂ and Co(OH)₂) is strategically used in hydrometallurgical separation circuits. By carefully adjusting the pH, Mn²⁺ can be selectively precipitated as Mn(OH)₂ while more valuable metals like Ni and Co remain in solution, or conversely, Ni and Co can be selectively removed as highly insoluble hydroxides early in the process, leaving a purified manganese solution for subsequent recovery [3].

Application
Selection Property
Validation Focus
NMC Cathode Co-precipitation
Solubility differential for morphology engineering
Ammonia complexation ratio control
MnO₂ Supercapacitor Electrode
Redox potential gap for wide voltage window
Electrochemical window characterization
Oxidative Precipitation of Mn Oxides
Air-oxidation sensitivity for phase control
Oxidation condition optimization
Selective Mn Recovery (Hydrometallurgy)
Ksp differential for selective precipitation
pH-controlled separation efficiency
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